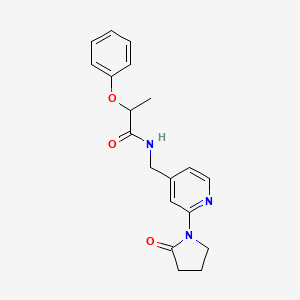

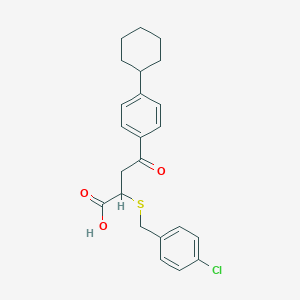

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide” is a chemical compound. Pyridinols and pyridinamines, which are important intermediates in the chemical industry, are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved using whole cells of Burkholderia sp. MAK1 . This organism is capable of using pyridin-2-ol as the sole carbon and energy source and can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .科学的研究の応用

Schiff Bases and Corrosion Inhibition

Schiff bases, including compounds with pyridine moieties, have been extensively studied for their corrosion inhibitive properties on various metals. For instance, Schiff bases containing oxygen, nitrogen, and sulfur donors have been investigated as corrosion inhibitors, demonstrating significant efficiency in protecting metals like steel in acidic conditions (Leçe, Emregül, & Atakol, 2008). This suggests potential applications of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide in materials science, particularly in corrosion protection.

Luminescence Sensitization

Compounds similar to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide have been used to enhance the luminescence of lanthanide ions. For example, studies have shown that certain pyridine derivatives can effectively chelate lanthanide ions, leading to sensitized emission efficiencies. This indicates potential applications in the development of luminescent materials and optical devices (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Histone Deacetylase Inhibition

Research into pyridine-containing compounds has also revealed their potential as histone deacetylase (HDAC) inhibitors. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been identified as a selective HDAC inhibitor with significant antitumor activity in vitro and in vivo (Zhou et al., 2008). This suggests that N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide could be explored for its potential in cancer research, particularly in the modulation of gene expression through epigenetic mechanisms.

Electrophoretic Separation

The structural complexity of pyridine derivatives makes them suitable for analytical studies, such as the electrophoretic separation of related substances. Nonaqueous capillary electrophoresis has been utilized to separate and identify pyridine-based compounds and their impurities, highlighting their relevance in pharmaceutical quality control (Ye et al., 2012).

特性

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-14(25-16-6-3-2-4-7-16)19(24)21-13-15-9-10-20-17(12-15)22-11-5-8-18(22)23/h2-4,6-7,9-10,12,14H,5,8,11,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMGKMBWKSZMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=NC=C1)N2CCCC2=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B2841675.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2841678.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2841681.png)

![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2841688.png)

![5-(3-chlorophenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2841691.png)

![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2841696.png)

![{[(Allylamino)(imino)methyl]thio}acetic acid](/img/structure/B2841697.png)